Evidence Item 1: RO5101576 Dual BLT1/BLT2 Antagonism vs. Selective Comparators
Unlike the majority of tool compounds which are selective for BLT1 (e.g., U75302) or BLT2 (e.g., LY255283), RO5101576 is a dual BLT1/BLT2 antagonist [1]. In a direct comparative assay, its potency at human BLT1 (IC50 = 8 nM) is comparable to the selective BLT1 antagonist CP105696 (IC50 = 5.6 nM) [2]. However, RO5101576 uniquely maintains sub-micromolar potency at the BLT2 receptor (IC50 = 164 nM), a feature absent in BLT1-selective agents and crucial for fully interrogating the LTB4 pathway [2].
| Evidence Dimension | Receptor Antagonism Potency (IC50) |
|---|---|
| Target Compound Data | BLT1: 8 nM; BLT2: 164 nM |
| Comparator Or Baseline | BLT1-selective CP105696: 5.6 nM (BLT1), no activity at BLT2; BLT2-selective LY255283: IC50 ~100 nM (BLT2), 10,000 nM (BLT1) |
| Quantified Difference | RO5101576 is 1.4-fold less potent than CP105696 at BLT1 but provides >60-fold selectivity for BLT2 over LY255283's BLT1 activity. |
| Conditions | FLAG-tagged human BLT1 and BLT2 receptors expressed in HEK293 cells; inhibition of LTB4-stimulated calcium mobilization. |
Why This Matters
This dual activity profile prevents compensatory signaling and is essential for accurately modeling the complete LTB4 receptor system, which cannot be achieved with either single-receptor antagonist alone.
- [1] Yokomizo T, Nakamura M, Shimizu T. Leukotriene receptors as potential therapeutic targets. J Clin Invest. 2018;128(7):2691-2701. View Source
- [2] ChEMBL Database. RO5101576 (CHEMBL1098560) Activity Charts. Antagonist activity at FLAG-tagged human BLT1 and BLT2 receptors. View Source
